

An In-depth Technical Guide to N5,N5-dimethylthiazole-2,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N5,N5-dimethylthiazole-2,5-diamine**, including its chemical identifiers and a review of the known biological activities and synthetic methodologies of structurally related compounds. Due to the limited publicly available data for this specific molecule, this guide leverages information on analogous 2-aminothiazole derivatives to provide a foundational understanding for research and development professionals.

Core Compound Identifiers

While a specific CAS number for **N5,N5-dimethylthiazole-2,5-diamine** is not readily available in public databases, its unique chemical structure is registered in PubChem. The following table summarizes the key identifiers for this compound.

Identifier Type	Value
Compound Name	N5,N5-dimethylthiazole-2,5-diamine
PubChem CID	45087956
Molecular Formula	C5H9N3S
IUPAC Name	N5,N5-dimethylthiazole-2,5-diamine
InChI	InChI=1S/C5H9N3S/c1-8(2)5-3-9-4(6)7- 5/h3H,6H2,1-2H3
InChI Key	Not available
SMILES	CN(C)C1=CSC(N)=N1
CAS Number	Not Available

Experimental Protocols: Synthesis of Related 2- Aminothiazole Derivatives

Direct experimental protocols for the synthesis of **N5,N5-dimethylthiazole-2,5-diamine** are not extensively documented in peer-reviewed literature. However, the Hantzsch thiazole synthesis is a widely employed and versatile method for the preparation of 2-aminothiazole derivatives.[1] [2] This reaction typically involves the condensation of an α -haloketone with a thiourea.

A general, one-pot procedure for the synthesis of 2-aminothiazole derivatives is described below, adapted from methodologies for similar compounds.[3]

Representative One-Pot Synthesis of 4-Aryl-2-aminothiazoles:

- Reactants: Aromatic methyl ketone (1.0 mmol), thiourea (1.2 mmol), and copper(II) bromide (1.1 mmol).
- Solvent: Ethyl acetate (EtOAc).
- Procedure:

- To a solution of the aromatic methyl ketone in ethyl acetate, add thiourea and copper(II) bromide.
- The reaction mixture is refluxed for a specified time, with reaction progress monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The solvent is evaporated under reduced pressure.
- The residue is purified by column chromatography on silica gel to afford the desired 4-aryl-2-aminothiazole.

This method can be adapted for the synthesis of various 2-aminothiazole derivatives by selecting the appropriate starting materials.

Biological Activities and Potential Signaling Pathways of 2-Aminothiazole Scaffolds

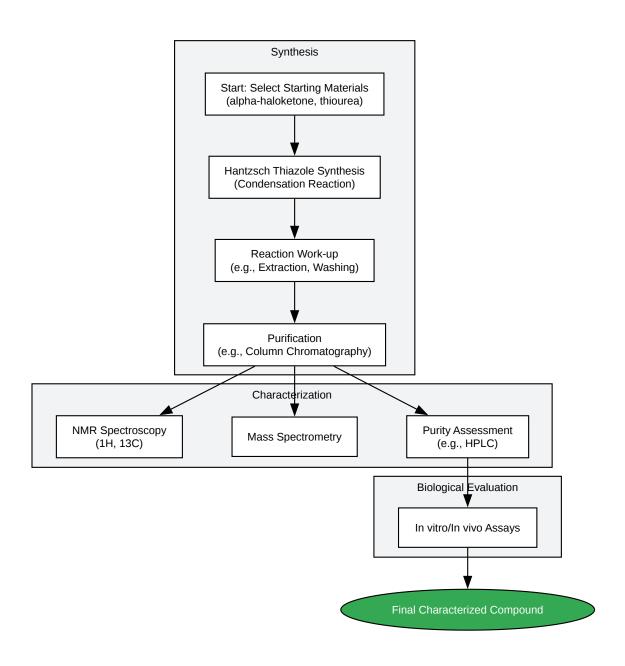
The 2-aminothiazole moiety is a prominent scaffold in medicinal chemistry, featured in a number of clinically approved drugs and investigational agents.[4][5] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6]

Anticancer Activity:

Many 2-aminothiazole derivatives exhibit potent anticancer activity through various mechanisms of action.[1][7] These include the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation. For example, the FDA-approved drug Dasatinib, which contains a 2-aminothiazole core, is a potent inhibitor of multiple tyrosine kinases.

Other reported mechanisms of anticancer action for thiazole derivatives include the induction of apoptosis and disruption of tubulin assembly.[7]

Antimicrobial Activity:

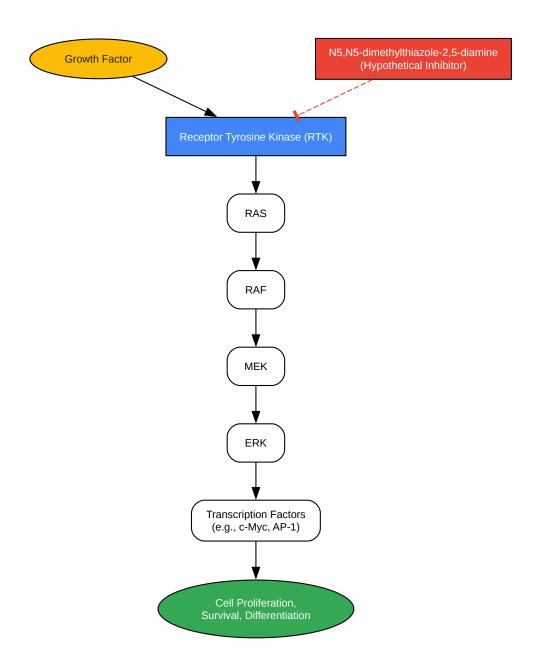


The 2-aminothiazole scaffold is also a key component in compounds with significant antimicrobial properties. These compounds have shown efficacy against a range of bacterial and fungal pathogens.[5] One proposed mechanism of action for some 2-aminothiazole-based antimicrobials is the inhibition of bacterial enolase, a key enzyme in the glycolytic pathway, thereby disrupting ATP production and bacterial viability.[8]

Visualizations Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a 2-aminothiazole derivative, based on the Hantzsch synthesis.

Click to download full resolution via product page



Caption: A generalized workflow for the synthesis and characterization of 2-aminothiazole derivatives.

Hypothetical Signaling Pathway Inhibition

The diagram below depicts a hypothetical signaling pathway that could be targeted by a 2-aminothiazole derivative, based on the known mechanisms of action of similar compounds, such as kinase inhibition.

Click to download full resolution via product page

Caption: A hypothetical model of a signaling pathway inhibited by a 2-aminothiazole derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. embopress.org [embopress.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to N5,N5-dimethylthiazole-2,5-diamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1500786#n5-n5-dimethylthiazole-2-5-diamine-casnumber-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com